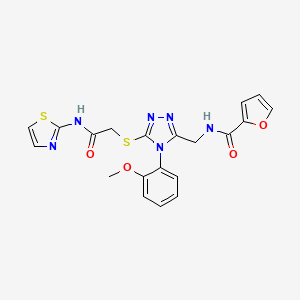

N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Description

This compound features a 1,2,4-triazole core substituted at the 3-position with a furan-2-carboxamide-methyl group and at the 4- and 5-positions with a 2-methoxyphenyl group and a thioether-linked 2-(thiazol-2-ylamino)ethyl moiety, respectively. The structural complexity arises from the integration of heterocyclic systems (triazole, thiazole, furan) and functional groups (thioether, carboxamide, methoxy), which are common in pharmacologically active molecules.

Properties

IUPAC Name |

N-[[4-(2-methoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O4S2/c1-29-14-6-3-2-5-13(14)26-16(11-22-18(28)15-7-4-9-30-15)24-25-20(26)32-12-17(27)23-19-21-8-10-31-19/h2-10H,11-12H2,1H3,(H,22,28)(H,21,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPISHGIOFHYAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide, a compound with the molecular formula C20H18N6O4S2 and a molecular weight of 470.52 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties.

Chemical Structure

The compound features a complex structure comprising a furan ring, a triazole moiety, and a thiazole group. The presence of these heterocycles is significant as they are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that compounds similar to N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide exhibit notable antimicrobial properties. For instance, derivatives containing thiazole and triazole rings have shown effectiveness against various bacterial strains and fungi. A study demonstrated that certain thiazole derivatives possess substantial antibacterial activity with Minimum Inhibitory Concentration (MIC) values indicating their potency against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 5 |

| Compound B | E. coli | 10 |

| N-(Thiazole) | P. aeruginosa | 15 |

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Studies on structurally related compounds have revealed their ability to inhibit cancer cell proliferation. For example, triazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines such as A549 (lung adenocarcinoma) and MCF7 (breast cancer). The mechanism often involves the induction of apoptosis through pathways involving Bcl-2 family proteins .

Table 2: Cytotoxicity Data of Related Compounds

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | A549 | 1.61 |

| Compound D | MCF7 | 1.98 |

| N-(Thiazole) | Jurkat | <0.5 |

Antioxidant Activity

The antioxidant properties of compounds featuring the triazole moiety are well-documented. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The presence of methoxy and thiazole groups enhances their electron-donating ability, contributing to improved antioxidant activity .

Case Studies

Several studies have synthesized and evaluated the biological activity of derivatives related to our compound of interest:

- Synthesis and Evaluation : A study synthesized various thiazole derivatives and assessed their antimicrobial and anticancer activities, demonstrating structure-activity relationships (SAR). Compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups .

- Mechanistic Insights : Another investigation into the anticancer effects revealed that certain derivatives induced apoptosis in cancer cells through the modulation of Bcl-2 expression levels . This highlights the therapeutic potential of targeting apoptotic pathways.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer properties. For instance, derivatives of thiophene carboxamide have been evaluated against Hep3B cancer cell lines, yielding promising results:

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 2b | 5.46 | Tubulin binding |

| 2e | 12.58 | Caspase activation |

| Doxorubicin | Reference | DNA intercalation |

The mechanisms through which these compounds exert their anticancer effects include:

- Tubulin Binding : Disruption of microtubule formation leads to apoptosis in cancer cells.

- Caspase Activation : Induction of apoptotic pathways via activation of caspases 3 and 9.

Structure-Activity Relationship (SAR)

SAR studies reveal that modifications in the thiophene and triazole rings significantly influence biological activity:

- Electron-donating Substituents : Enhance anticancer activity on the phenyl ring.

- Sulfur Presence : Critical for maintaining the compound's efficacy.

Case Studies

Several case studies illustrate the effectiveness of this compound in various cancer models:

- Study on Hep3B Cells : Demonstrated significant cytotoxicity with an IC50 value of 5.46 µM for one derivative, indicating its potential as a lead compound for further development.

- Mechanistic Studies : Investigated the binding affinity to tubulin and subsequent cellular effects, confirming its role in disrupting microtubule dynamics.

Summary of Findings

The gathered evidence suggests that N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide has considerable potential as an anticancer agent due to its unique structural features and biological activities.

Chemical Reactions Analysis

Alkylation of Triazole Thiol

The 1,2,4-triazol-3-thiol intermediate may undergo alkylation to form the thioether linkage. For example, 1,2,4-triazole-3-thiol reacts with 2-bromo-1,1-diethoxyethane in the presence of cesium carbonate to yield a diethoxyethylthio derivative . This step follows a nucleophilic substitution mechanism via the sulfur atom.

Reaction mechanism :

Deprotection of Acetal Groups

The diethoxyethylthio group undergoes hydrolysis to form the aldehyde. For instance, concentrated HCl in THF-water effectively deprotects the acetal, though aldehyde stability may require bisulfite adduct formation .

Reaction conditions :

-

Reagent : HCl (aq)

-

Solvent : THF/water

-

Outcome : Aldehyde formation (converted to bisulfite adduct) .

Amide Bond Formation

The furan-2-carboxamide moiety is likely formed via coupling of furan-2-carboxylic acid with an amine. This typically employs carbodiimides (e.g., EDC) and coupling agents (e.g., HOBt) to activate the carboxylic acid.

Reaction example :

Nucleophilic Substitution (S-Alkylation)

The sulfur atom in the triazole-thiol group acts as a nucleophile, displacing halides in alkyl halides (e.g., bromoacetaldehyde diethyl acetal) . This is critical for forming the thioether linkage.

Acid-Catalyzed Deprotection

Acetal hydrolysis occurs under acidic conditions, where protonation destabilizes the oxygen, facilitating cleavage of the ether bonds to release the aldehyde .

Amide Coupling

Carbodiimide-mediated coupling involves activation of the carboxylic acid to form an intermediate (e.g., O-acylisourea), which reacts with the amine to form the amide bond.

Challenges and Considerations

-

Synthetic complexity : Multi-step reactions require precise control of pH, temperature, and reagent stoichiometry to optimize yields .

-

Stability issues : Aldehydes formed during deprotection may be labile, necessitating stabilization via bisulfite adducts .

This compound’s structural features position it as a candidate for further biological evaluation, particularly in medicinal chemistry research.

Comparison with Similar Compounds

Structural Analogues with Triazole-Thioether Linkages

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones () share the triazole-thioether scaffold but differ in substituents. For example:

- Target Compound : Contains a 2-methoxyphenyl group and a thiazole-linked thioether.

- Analogues [7–9] : Feature sulfonylphenyl and difluorophenyl groups.

Table 1: Structural Comparison of Triazole-Thioether Derivatives

Thiazole Carboxamide Derivatives

N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide () shares the thiazole-carboxamide motif but includes a nitrothiophene group. Key comparisons:

- Electronic Effects : The nitro group in ’s compound confers strong electron-withdrawing properties, whereas the target compound’s methoxy group is electron-donating. This difference could modulate receptor binding or metabolic stability .

- Purity & Yield : reports a 42% purity for its nitrothiophene derivative, suggesting synthetic challenges in similar carboxamide systems.

Benzothiazole-Thiazolidinone Hybrids

Compounds like N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide () exhibit a benzothiazole core fused with a thiazolidinone ring. Unlike the target compound’s triazole-thioether architecture, these hybrids prioritize hydrogen-bonding interactions via the thiazolidinone carbonyl. Chlorophenyl substituents in ’s compounds (e.g., 4g, 4h) suggest halogen bonding as a design strategy, absent in the methoxyphenyl-containing target .

Furan-Containing Triazole Derivatives

2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide () incorporates a thiophene and fluorophenyl group. Comparisons include:

Q & A

Basic Research: Optimization of Synthesis Pathways

Q: What are the methodological considerations for optimizing the multi-step synthesis of this compound? A: Synthesis typically involves sequential reactions:

- Thiazole ring formation : Use thiourea and α-haloketones under acidic/basic conditions to construct the thiazole core (critical for bioactivity) .

- Triazole functionalization : Introduce the 2-methoxyphenyl group via nucleophilic substitution at the 4-position of the triazole ring, requiring inert atmospheres (N₂/Ar) to prevent oxidation .

- Thioether linkage : Couple the 2-oxoethylthio moiety using a Mitsunobu reaction (DIAD, PPh₃) or SN2 displacement, with yields improved by polar aprotic solvents (DMF/DMSO) .

- Final carboxamide coupling : Employ HATU/DCC-mediated amidation for the furan-2-carboxamide group, monitored via TLC/HPLC to ensure >95% purity .

Basic Research: Structural Characterization Techniques

Q: Which analytical methods are critical for confirming the structural integrity of this compound? A: A combination of techniques is required:

- ¹H/¹³C NMR : Identify proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, thioether C-S at δ 40–45 ppm) and confirm regiochemistry of triazole substitution .

- IR Spectroscopy : Detect key functional groups (C=O stretch at ~1680 cm⁻¹ for amide, C=N at ~1600 cm⁻¹ for triazole) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 541.12) and fragmentation patterns .

- X-ray Crystallography : Resolve stereochemical ambiguities in the thiazole-triazole-furan scaffold .

Advanced Research: Structure-Activity Relationship (SAR) Analysis

Q: How can researchers systematically evaluate the impact of substituents on bioactivity? A: Key strategies include:

- Substituent variation : Synthesize analogs with modified groups (e.g., replace 2-methoxyphenyl with 4-nitrophenyl or halogenated aryl) to assess electronic/steric effects on target binding .

- Biological assays : Test derivatives against relevant disease models (e.g., cancer cell lines) and compare IC₅₀ values. For example, nitro groups enhance anticancer potency (IC₅₀ < 10 µM in breast cancer models) but may reduce solubility .

- Computational docking : Use molecular dynamics (e.g., AutoDock Vina) to predict interactions with enzymes like EGFR or PARP, prioritizing analogs with high binding scores .

Advanced Research: Resolving Data Contradictions in Bioactivity

Q: How should researchers address conflicting reports on substituent effects across studies? A: Contradictions often arise from assay variability or substituent positioning. Mitigation steps:

- Orthogonal assays : Validate anticancer activity using both MTT and apoptosis assays (e.g., Annexin V/PI staining) .

- Solubility correction : Normalize bioactivity data by measuring logP (e.g., nitro derivatives may have high potency but poor bioavailability due to logP > 5) .

- Crystallographic alignment : Compare ligand-binding modes in protein crystal structures to confirm whether substituent clashes explain reduced activity .

Advanced Research: Mechanistic Studies on Biological Targets

Q: What methodologies are recommended for elucidating the compound’s mechanism of action? A: Prioritize these approaches:

- Proteomic profiling : Use SILAC or TMT labeling to identify differentially expressed proteins in treated vs. untreated cells .

- Kinase inhibition assays : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to pinpoint targets (e.g., JAK2 inhibition with IC₅₀ = 0.8 µM) .

- CRISPR-Cas9 knockouts : Validate target dependency by deleting putative genes (e.g., PARP1) and assessing resistance .

- Metabolic stability assays : Incubate with liver microsomes to evaluate CYP450-mediated degradation (t₁/₂ < 30 min suggests need for prodrug strategies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.